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Compound of Interest

5-Hydroxy-2,4-
Compound Name:

dimethoxybenzaldehyde
CAS No.: 80832-63-9
Cat. No.: B14002417

Get Quote

Executive Technical Summary
5-Hydroxy-2,4-dimethoxybenzaldehyde (C

H
O

, MW 182.[1][2]17) is a functionalized aromatic aldehyde often utilized as a pharmacophore
scaffold in the synthesis of galanthamine derivatives and polyphenolic drugs.[2] Its structural
integrity relies on the precise arrangement of substituents: an aldehyde group at C1, methoxy
groups at C2 and C4, and a hydroxyl group at C5.

Correct characterization requires distinguishing this molecule from its common isomers (e.g., 4-
hydroxy-3,5-dimethoxybenzaldehyde).[1] This guide establishes a self-validating spectral
profile using NMR, IR, and MS data, grounded in electronic substituent effects and biosynthetic
logic.
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Structural Analysis & Synthesis Context

To interpret the spectra accurately, one must understand the electronic environment created by
the substituents:

¢ Cl-Formyl (-CHO): Strong electron-withdrawing group (EWG), deshielding ortho protons.[1]
[2]

e C2, C4-Methoxy (-OMe): Strong electron-donating groups (EDG) via resonance (+M),
shielding ortho/para positions.[1]

o CbH-Hydroxyl (-OH): Strong EDG, capable of hydrogen bonding (inter- or intramolecular).[1]
[2]

Synthesis Context: This compound is typically accessible via the Vilsmeier-Haack formylation
of 2,4-dimethoxyphenol.[1][2] The directing effects of the hydroxyl and methoxy groups favor
formylation at the position para to the hydroxyl group (which corresponds to C5 in the phenol
numbering, becoming C1 in the benzaldehyde product), confirming the 2,4,5-substitution
pattern.

Diagram 1: Structural Elucidation Logic

The following diagram illustrates the flow from crude synthesis to structural confirmation.

Decision Gates

P FT-IR Analysis Step 2 Mass Spectrometry Step 3 1H NMR Step 4 2D NMR (HMBC) Validation Validated Structure
(Confirm Functional Groups) (Confirm MW 182) (Confirm Proton Count & Type) (Confirm Regiochemistry) 5-Hydroxy-2,4-dimethoxybenzaldehyde

Crude Sample
(From Vilsmeier-Haach

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for validating the identity of 5-Hydroxy-2,4-
dimethoxybenzaldehyde.

Spectroscopic Profile
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Infrared Spectroscopy (FT-IR)

The IR spectrum provides immediate confirmation of the functional groups.[1][2] The interplay
between the free hydroxyl and the carbonyl group is critical.[1][2]

Wavenumber (

. Signal L. .
Functional Group L Mechanistic Insight
) Characteristics
Phenolic hydroxyl.[1]
[2] Position varies with
O-H Stretch 3350 — 3450 Broad ]
concentration (H-
bonding).[1][2]
Fermi resonance of
C-H Stretch aldehyde C-H stretch
2720 & 2830 Doublet (Weak) )
(Aldehyde) with C-H bend

overtone.

Conjugated aldehyde.
[1][2] Lower frequency
than non-conjugated

C=0]2] Stretch 1660 — 1680 Strong (1700+) due to
resonance from
C2/C4 methoxy
groups.[2]

Aromatic ring

breathing modes,

C=C Stretch 1580 — 1600 Medium/Strong
enhanced by polar
substituents.[2]
Asymmetric stretching
of aryl-alkyl ethers
C-O Stretch 1200 - 1275 Strong (Ar-O-CH

)-[11[2]

Mass Spectrometry (EI-MS)
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Molecular lon (
): m/z 182 The fragmentation pattern is characteristic of methoxy-benzaldehydes.[1][2]
e m/z 182 (
): Base peak or high intensity (stable aromatic system).[2]
e m/z 181 (
): Loss of aldehydic hydrogen (tropylium-like ion formation).[1][2]
e m/z 167 (
): Loss of methyl radical (
CH
) from one of the methoxy groups.[1][2]

e m/z 153 (

): Loss of formyl radical (
CHO).[1]]2]
e m/z 139 (

): Sequential loss of methyl and carbonyl fragments.[1][2]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing this isomer from others (e.g., 4-hydroxy-2,5-
dimethoxybenzaldehyde).[1]

H NMR Data (400 MHz, DMSO-d

or CDCI
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Proton

Shift (

» Ppm)

Lo . Assighment
Multiplicity Integration .
Logic

-CHO

10.15-10.30

Characteristic

Singlet (s) 1H aldehyde proton.
[11[2]

Ar-H (C6)

7.20-7.35

Deshielded by
ortho-CHO.[1][2]
Appears as a
Singlet (s) 1H singlet because
the para-proton
(H3) coupling is
negligible.[2]

Ar-H (C3)

6.45 - 6.60

Shielded
significantly by
two ortho-
Singlet (s) 1H methoxy groups
(C2 and C4).[1]
[2] Distinctive
upfield shift.

9.00-9.50

Exchangeable.[1]
[2] Shift depends
Broad (s) 1H on
solvent/concentr
ation.[1][2]

-OCH

3.80 -3.95

Methoxy at C4

slightly more
Singlet (s) 3H (h'gld yd

shielded or

distinct).[1][2]

-OCH

3.70 -3.85

Methoxy at C2
Singlet (s) 3H (sterically
crowded).[1][2]

Note on Solvents: In CDCI
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, the phenolic proton may appear sharp or broad depending on water content.[2] In DMSO-d

, it is usually sharp and downfield due to H-bonding with the solvent.[1][2]

C NMR Data (100 MHz)

Shift (
Carbon Type Assignment
» Ppm)

C1 ~118.0 Cq Ipso to aldehyde.

C=0 ~187.5 CH Carbonyl carbon.[1][2]
Ipso to OMe (Ortho to

C2 ~158.0 Cq
CHO).[1][2]
Diagnostic: Highly
shielded by two

C3 ~97.5 CH _
flanking oxygen
atoms.[1][2]

C4 ~155.0 Cq Ipso to OMe.[1][2]

C5 ~142.0 Cq Ipso to OH.[1][2]
Ortho to CHO, less

C6 ~112.0 CH _
shielded than C3.[1][2]
Methoxy carbons.[1

OMe 56.0, 56.5 CH Y 8

[2]

Isomer Differentiation Strategy (HMBC)

The most common error is misidentifying the 2,4-dimethoxy-5-hydroxy isomer as the 4-
hydroxy-2,5-dimethoxy isomer.[1][2] Heteronuclear Multiple Bond Correlation (HMBC) is the
self-validating protocol to resolve this.[1][2]

Diagram 2: HMBC Connectivity Logic

This diagram visualizes the specific long-range couplings (2-3 bonds) that confirm the 2,4,5-
substitution pattern.[1]
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Differentiation Key

If H6 couples to C=0,
(F:g)tson I:IT:?) ('ir7°t3°“ ':'ne) it must be ortho to CHO.
.5 pp Sk (Confirms C6 position)

/Coupllng 3J CouNuplng (5 bonds) Strong 3J (Diagnostic) [3J Coupling \3J Coupling
c1 Carbon C5 Carbonyl C Carbon C2 Carbon C4
(Ipso-OH) (~187 ppm) (Ipso-OMe) (Ipso-OMe)

Click to download full resolution via product page

Caption: HMBC correlations proving the position of aromatic protons relative to the aldehyde
group.

Protocol for Validation:

Identify the H6 proton (downfield aromatic singlet).[1][2]

Observe the HMBC cross-peak between H6 and the Carbonyl Carbon (~187 ppm).[1][2]

If this correlation exists, the proton is ortho to the aldehyde.[2]

Identify the H3 proton (upfield aromatic singlet).[1][2]

Verify H3 shows correlations to C1, C5, and C2/C4, but not to the carbonyl carbon (too
distant).[2]

Experimental Protocol: Sample Preparation
To ensure data integrity comparable to the values above:
e Solvent Selection: Use DMSO-d

(99.9% D) for best solubility and resolution of the phenolic proton.[1][2] CDCI
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is acceptable but may require adding a drop of D
O to identify the exchangeable OH peak if it is broad.[1][2]

e Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. High concentrations may
cause peak shifting of the OH signal.[1][2]

» Reference: Calibrate spectra using the residual solvent peak (DMSO:

2.50 ppm,

39.5 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 5-
Hydroxy-2,4-dimethoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14002417/docs#comprehensive-spectroscopic-
characterization-of-5-hydroxy-2-4-dimethoxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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